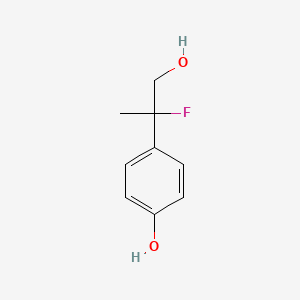
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenolic ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol typically involves the reaction of 2-fluorophenol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol
- 4-(2-Hydroxypropan-2-yl)phenol
- 2-Fluoro-4-(hydroxymethyl)phenol
Uniqueness
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
4-(2-fluoro-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6H2,1H3 |
Clave InChI |
DBFLGLZKRKYLMX-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


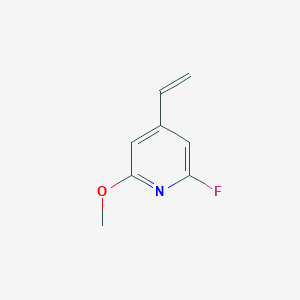
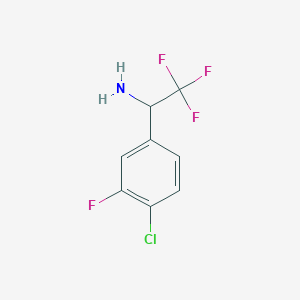
![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
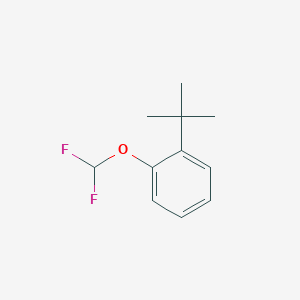
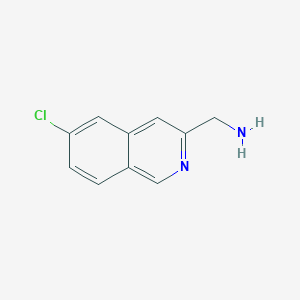


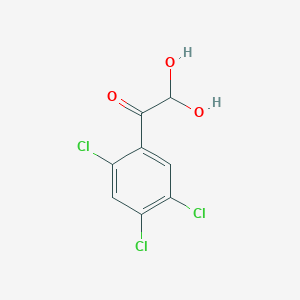
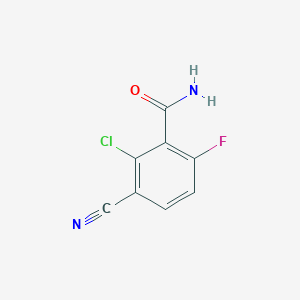
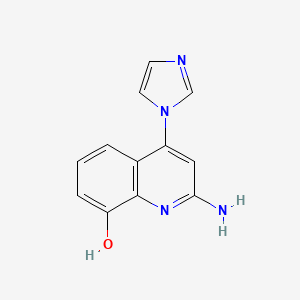
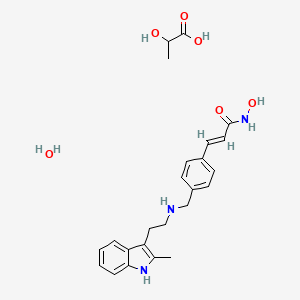
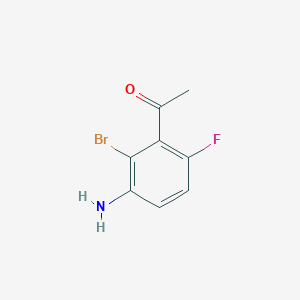
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
